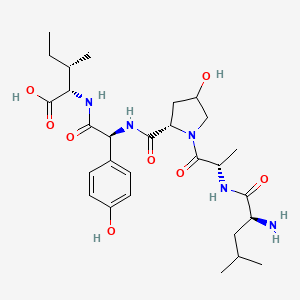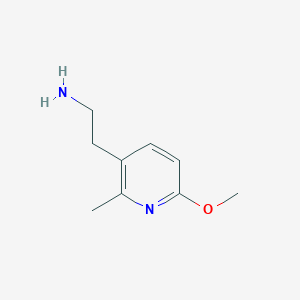
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride typically involves the use of (S)-1-methyl-2-pyrrolidinemethanol as a precursor . The synthetic route may include steps such as chloroacetylation, amidation, and dehydration . Reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microfluidic reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction to simpler amines using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents such as borane, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while reduction can produce simpler amine derivatives .
Scientific Research Applications
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex molecules and ligands for catalytic reactions.
Biology: Studied for its potential effects on neurotransmitter release and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A precursor used in the synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride.
(S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol: Another compound with a similar pyrrolidine structure but different functional groups.
Uniqueness
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
XVSMHWLSPXMMIG-FJXQXJEOSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCN1C.Cl |
Canonical SMILES |
CNCC1CCCN1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)






![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)


![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)

